Oxalic Acid-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dideuterio oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZPKHOEPUJKR-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174689 | |
| Record name | Oxalic acid-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-73-8 | |
| Record name | Ethanedioic acid-1,2-d2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid-d2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalic [2H]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Labeling Approaches for Oxalic Acid D2
Research into Synthetic Pathways of Oxalic Acid-d2
The synthesis of this compound can be achieved through several methods, ranging from laboratory-scale chemical reactions to more advanced electrochemical routes.
Laboratory-Scale Synthesis Techniques
A common laboratory method for preparing oxalic acid involves the oxidation of carbohydrates like sucrose (B13894) with nitric acid, often using a catalyst such as vanadium pentoxide. unacademy.comwikipedia.org For the synthesis of this compound, this method can be adapted by using deuterated starting materials or solvents.
Another laboratory-scale approach involves the reaction of antimony(III) oxide with water-free oxalic acid in heavy water (D2O) under reflux conditions to produce deuterated antimony oxalate (B1200264) hydroxide (B78521) (SbC2O4OD). mdpi.com Furthermore, commercially available oxalic acid-13C2 dihydrate can be heated under reflux with excess deuterated alcohol in chloroform (B151607) with sulfuric acid to yield symmetrical deuterated oxalates. soton.ac.uk Isotope exchange, either in the solid state or in solution with reagents like D2O or CF3COOD, is another strategy to introduce deuterium (B1214612) into molecules. researchgate.net
Development of Electrochemical Synthesis Routes
Electrochemical methods offer a promising avenue for the synthesis of oxalic acid and its deuterated counterpart. The electrochemical reduction of carbon dioxide to oxalic acid has been explored, and this process can be adapted for deuteration by using a deuterated medium. chemicalbook.comatamanchemicals.com
Research has demonstrated the electrochemical reduction of this compound in D2O, which yields glyoxylic acid-d2. tandfonline.com This process highlights the potential of electrosynthesis for creating specific deuterated compounds. Studies on the electrochemical reduction of oxalic acid to glyoxylic acid have been conducted using lead cathodes and lead dioxide anodes, achieving high chemical yields and selectivity under optimized conditions. researchgate.net A tandem electrochemical process has also been developed for the synthesis of glycine, where oxalic acid is first reduced to glyoxylic acid. rsc.org
Catalytic Formation Studies
Catalytic processes are being investigated for the formation of oxalic acid, which could be adapted for the synthesis of this compound. One study reported the catalytic formation of oxalic acid from carbon dioxide and water on a partially oxidized greigite (Fe3S4) surface. rsc.orgresearchgate.netrsc.org This suggests a potential pathway for producing this compound by utilizing D2O in the reaction.
Furthermore, a dinuclear hydroxycarbonylcobalt(III) complex has been shown to mediate the oxidative coupling of carbon monoxide to produce oxalic acid. nih.gov This light-promoted catalytic process, using CO and H2O, could potentially be adapted for deuteration. Research has also been conducted on preparing highly deuterated novolac-type phenolic resins through the polycondensation of deuterated phenol (B47542) and formaldehyde (B43269) using oxalic acid as a catalyst. researchgate.net
This compound as a Precursor for Advanced Deuterated Compounds
The utility of this compound extends beyond its direct applications, serving as a crucial starting material for the synthesis of more complex deuterated molecules. ontosight.ai Deuterated compounds are of significant interest in medicinal chemistry due to their potential to enhance the metabolic stability of drugs. researchgate.net
Derivatization for Complex Molecular Synthesis
Derivatization of this compound opens up pathways to a wide range of deuterated compounds. For instance, the conversion of this compound to its corresponding acid chloride would provide a reactive intermediate for further chemical transformations. oup.com Chemical derivatization is a common strategy to improve detection sensitivity and chromatographic separation in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
A catalytic photoredox-neutral strategy has been described for the deuterocarboxylation of alkynes using tetrabutylammonium (B224687) oxalate and D2O, leading to the synthesis of tetra- and tri-deuterated aryl propionic acids. researchgate.netrsc.org This demonstrates how the oxalate structure can be incorporated into more complex molecules with a high degree of deuteration.
Strategies for Targeted Isotopic Incorporation
This compound is a key reagent for targeted isotopic labeling. ontosight.ai The ability to introduce deuterium at specific positions within a molecule is crucial for mechanistic studies and for use as internal standards in quantitative analysis. medchemexpress.comglpbio.com
One strategy involves the synthesis of unsymmetrically substituted oxalates containing two adjacent 13C labels and perdeuterated side chains, which have been shown to support long-lived nuclear singlet states for NMR applications. soton.ac.uk This method allows for the stepwise and controlled introduction of both 13C and deuterium labels. The use of stable isotope-labeled compounds, such as those derived from this compound, is fundamental in proteomics and metabolomics for quantifying changes in protein and metabolite levels. ckisotopes.comotsuka.co.jp
Advanced Spectroscopic Characterization and Vibrational Dynamics of Oxalic Acid D2 Systems
Mass Spectrometry (MS) Applications
In the field of mass spectrometry, stable isotope-labeled compounds are crucial for accurate quantification and analysis. shoko-sc.co.jp Oxalic acid-d2 is used as a standard in mass spectrometric measurements, enabling researchers to accurately determine the mass-to-charge ratio of ions. ontosight.ai
Isotope-labeled standards, like this compound, are particularly valuable in isotope dilution mass spectrometry. In this technique, a known amount of the labeled standard is added to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by the mass spectrometer. This allows for precise quantification of the analyte, as it corrects for sample loss during preparation and variations in instrument response. The use of deuterated standards is a common practice in mass spectrometry for the analysis of various compounds. rsc.org The fragmentation of dicarboxylic acids in a mass spectrometer is influenced by their structure; for oxalic acid, the interaction between the two carboxylic groups leads to a dominant CO₂-loss peak in the electron ionization mass spectrum. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational properties of oxalic acid and its deuterated analogues have been the subject of numerous studies using Infrared (IR) and Raman spectroscopy to understand their molecular structure, symmetry, and the nature of their hydrogen bonds. surrey.ac.ukcapes.gov.brsurrey.ac.uk Despite extensive investigations, a complete analysis of the vibrational spectra of deuterated oxalic acid dihydrate (α-DOX) remains a complex challenge. researchgate.netukim.mk
Infrared spectra of monomeric oxalic acid-h2, -hd, and -d2 have been observed using neon matrix-isolation spectroscopy. capes.gov.brresearchgate.net In these studies, nearly all IR active fundamental vibrations were assigned for both oxalic acid-h2 and this compound, with the results interpreted in terms of a C₂h intramolecularly hydrogen-bonded structure. capes.gov.brresearchgate.net
Studies on gaseous oxalic acid using IR and Raman spectroscopy have also contributed to the assignment of its fundamental vibrational modes. surrey.ac.uk Research on crystalline forms, such as the monoclinic α-oxalic acid dihydrate (α-POX) and its deuterated analogue (α-DOX), have utilized polarized IR reflectance and Raman spectra to probe the crystal dynamics. researchgate.netukim.mk These studies correlate the spectra with the known crystal structure and use Density Functional Theory (DFT) calculations to assist in the assignment of vibrational modes. researchgate.net The symmetry of the oxalate (B1200264) ion in D₂O has been established as D₂ through vibrational studies. surrey.ac.uk
The table below presents a selection of observed fundamental vibrational frequencies for monomeric this compound (C₂D₂O₄) from an infrared matrix-isolation study. capes.gov.br
| Symmetry | Vibration Number | Approximate Description | Frequency (cm⁻¹) |
|---|---|---|---|
| Ag | ν₁ | O-D stretch | 2644.0 |
| Ag | ν₂ | C=O stretch | 1780.0 |
| Ag | ν₃ | C-O stretch / C-C stretch | 1080.5 |
| Ag | ν₄ | O-C=O bend | 849.5 |
| Bu | ν₉ | O-D stretch | 2632.0 |
| Bu | ν₁₀ | C=O stretch | 1765.0 |
| Bu | ν₁₁ | C-O stretch / O-D bend | 1223.0 |
| Bu | ν₁₂ | O-D bend | 996.5 |
Polarized IR and Raman Spectroscopic Investigations
Polarized infrared (IR) and Raman spectroscopy have been instrumental in elucidating the vibrational modes of this compound, particularly in its crystalline form, α-oxalic acid dihydrate (α-DOX). In the monoclinic crystal structure of α-DOX, which possesses a center of inversion, the rule of mutual exclusion applies. This means that vibrational modes are either IR active (Au and Bu symmetry) or Raman active (Ag and Bg symmetry), but not both. ukim.mk A complete understanding of the crystal's vibrational dynamics, therefore, necessitates the use of both spectroscopic techniques. ukim.mk
Studies on single crystals of deuterated oxalic acid dihydrate have utilized polarized Raman spectroscopy to identify and assign the various vibrational modes. researchgate.net These experimental findings are often complemented by periodic Density Functional Theory (DFT) calculations to aid in the interpretation of the spectra. researchgate.net While there is generally good agreement between calculated and observed band wavenumbers for modes with low anharmonicity, significant differences are observed for the strongly anharmonic stretching modes. researchgate.net The substitution of hydrogen with deuterium (B1214612) notably affects the vibrational frequencies, a key indicator of the modes involving the hydroxyl group. researchgate.net For instance, in the deuterated analogue, the γOD equivalent of a particular mode appears at 1055 cm⁻¹. researchgate.net
Temperature-Dependent Vibrational Dynamics and Band Assignments
The vibrational dynamics of this compound are significantly influenced by temperature. Low-temperature Raman spectra of oxalic acid dihydrate, including its deuterated form, show strong variations, particularly in the 1200 to 2000 cm⁻¹ region. researchgate.net Interestingly, these spectral changes are not associated with a phase transition, as diffraction studies have confirmed the stability of the crystal phase at low temperatures. researchgate.net
In deuterated oxalic acid dihydrate (α-DOX), temperature changes affect the behavior of certain band components. For example, some bands show distinct behavior upon changes in temperature, polarization, or deuteration. researchgate.net At temperatures below 200 K, it has been suggested that proton polarons are involved in the conductivity of α-oxalic acid dihydrate, which can lead to intensity enhancements in specific regions of the IR and Raman spectra. ukim.mk Furthermore, at very low temperatures (below 100 K), a new group of Raman bands emerges in the 1200-1300 cm⁻¹ interval, which is attributed to a possible loss of the center of inversion in the crystal structure. researchgate.net
The table below presents some of the observed Raman bands in deuterated α-oxalic acid dihydrate (α-OADD) and their assignments.
| Wavenumber (cm⁻¹) | Assignment |
| 1055 | γOD equivalent mode |
| Various | Strongly anharmonic stretching modes |
| 1200-1300 | New bands appearing below 100 K |
This table is based on findings from polarized Raman spectroscopic studies. researchgate.netresearchgate.net
Far-Infrared and Terahertz Spectroscopy of Deuterated Systems
Far-infrared (FIR) and terahertz (THz) spectroscopy provide access to the low-frequency vibrational modes, which are crucial for understanding intermolecular interactions and lattice dynamics in crystalline solids. acs.org These techniques are particularly sensitive to the collective motions of molecules and the vibrations of hydrogen bonds. acs.org
In the context of deuterated oxalic acid, FIR studies have been conducted to investigate the phonon modes. One study observed an infrared phonon at 44.5 cm⁻¹ at 300 K in protonated oxalic acid dihydrate, which shifted to 46.5 cm⁻¹ at 223 K and disappeared at 80 K. irb.hr While specific FIR and THz data for this compound are less commonly reported in the provided context, the study of its protonated counterpart highlights the utility of these techniques in probing temperature-dependent lattice dynamics. The deuteration is expected to shift the frequencies of hydrogen-bond related modes, making comparative studies valuable. The high sensitivity of THz spectroscopy to hydrogen bonding makes it a powerful tool for investigating the effects of deuteration on the crystal lattice of oxalic acid. arxiv.org
Ultraviolet (UV) Absorption Spectroscopy of this compound Vapor
The electronic transitions of this compound in the gas phase have been investigated using ultraviolet (UV) absorption spectroscopy. The UV spectrum of oxalic acid vapor reveals a moderately weak, banded absorption system between approximately 250 nm and 310 nm. researchgate.netcdnsciencepub.com
Analysis of Vibrational Fine-Structure
At medium resolution, the UV absorption spectrum of this compound vapor exhibits a complex vibrational fine-structure, particularly at wavelengths above 287 nm. researchgate.netcdnsciencepub.com This fine structure consists of many sharp, line-like R-branch heads, each corresponding to a different vibrational transition. researchgate.netcdnsciencepub.com A detailed vibrational analysis has been performed for ¹²C₂O₄D₂, allowing for the assignment of strong features to progressions in the C=O and C-O stretching vibrations. researchgate.netcdnsciencepub.com Prominent sequences in the C-C torsional vibration (ν₁₀) are also observed, running towards the blue end of the spectrum. researchgate.netcdnsciencepub.com
Determination of Electronic Origins and Transitions
The electronic origin of the first excited singlet state (Ã) for ¹²C₂O₄D₂ has been estimated to be at 31970.2 cm⁻¹ (approximately 313 nm). researchgate.netcdnsciencepub.com This absorption system is assigned to a π* ← n+ transition (¹Aᵤ ← ¹A₉) of the planar trans-oxalic acid molecule. researchgate.netcdnsciencepub.com The determination of the electronic origin is a crucial step in the comprehensive analysis of the vibronic structure of the molecule. cdnsciencepub.com
The table below summarizes the key spectroscopic data obtained from the UV absorption analysis of this compound vapor.
| Spectroscopic Parameter | Value for ¹²C₂O₄D₂ |
| Electronic Origin (Ã state) | 31970.2 cm⁻¹ |
| Absorption System Wavelength Range | ~250 nm - 310 nm |
| Assigned Transition | π* ← n+ (¹Aᵤ ← ¹A₉) |
| Prominent Vibrational Progressions | C=O stretch, C-O stretch, C-C torsion (ν₁₀) |
This table is compiled from data reported in the analysis of the ultraviolet absorption spectrum of oxalic acid vapor. researchgate.netcdnsciencepub.com
Crystallographic and Supramolecular Structural Elucidation of Deuterated Oxalic Acid Systems
Single Crystal X-ray Diffraction (SCXRD) Studies
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystal. For deuterated oxalic acid, SCXRD studies have been instrumental in defining its fundamental crystallographic parameters.
Determination of Crystal System and Space Group
Research on deuterated oxalic acid dihydrate ((COOD)₂·2D₂O) has revealed the existence of different polymorphic forms. One common form, the α-polymorph, crystallizes in the monoclinic system with the space group P2₁/n. scispace.comresearchgate.net The lattice parameters for this form at 100 K have been determined to be a = 6.13338 Å, b = 3.50018 Å, c = 11.98334 Å, and β = 106.0599°. scispace.com At a lower temperature of 15 K, these parameters are slightly adjusted to a = 6.13661 Å, b = 3.50018 Å, and c = 11.98334 Å with β = 106.0599°. scispace.com
Interestingly, a new modification of deuterated oxalic acid dihydrate, distinct from the α-form, has also been identified. iucr.org This new form also crystallizes in the monoclinic system but with the space group P2₁/a and different unit cell dimensions: a = 10.04 Å, b = 5.06 Å, c = 5.16 Å, and β = 99°12'. iucr.org The formation of this new modification was found to be dependent on a high concentration of D₂O. iucr.org
Another related deuterated compound, sodium hydrogen oxalate (B1200264) monohydrate (NaDC₂O₄·D₂O), has been determined to crystallize in the triclinic system with the space group P1. capes.gov.br Its lattice parameters are a = 6.501 Å, b = 6.671 Å, c = 5.716 Å, α = 84.91°, β = 109.93°, and γ = 105.00°. capes.gov.br
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| α-(COOD)₂·2D₂O (100 K) | Monoclinic | P2₁/n | 6.13338 | 3.50018 | 11.98334 | 90 | 106.0599 | 90 | scispace.com |
| α-(COOD)₂·2D₂O (15 K) | Monoclinic | P2₁/n | 6.13661 | 3.50018 | 11.98334 | 90 | 106.0599 | 90 | scispace.com |
| New modification (COOD)₂·2D₂O | Monoclinic | P2₁/a | 10.04 | 5.06 | 5.16 | - | 99.2 | - | iucr.org |
| NaDC₂O₄·D₂O | Triclinic | P1 | 6.501 | 6.671 | 5.716 | 84.91 | 109.93 | 105.00 | capes.gov.br |
Charge Density Distribution Analysis
The charge density distribution provides deep insights into the nature of chemical bonds and intermolecular interactions. High-resolution X-ray diffraction experiments on α-oxalic acid dihydrate at 100 K have been a part of an IUCr project to accurately determine electron densities. utwente.nlresearchgate.net These studies involve analyzing the aspherical nature of atomic charge distributions. mdpi.com The results from these experiments are often compared with theoretical calculations to understand the effects of the crystalline environment on the molecule's electronic configuration. mdpi.com Difference density maps, which show the redistribution of electron density upon bond formation, are computed to visualize features like bonding electrons and lone pairs. gla.ac.uk For α-oxalic acid dihydrate, these studies have confirmed the polarization of the water oxygen lone-pair density. researchgate.net
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It provides information on phase purity, crystal structure, and crystalline perfection.
Analysis of Crystalline Perfection and Lattice Disturbances
PXRD patterns are sensitive to imperfections in the crystal lattice. The introduction of impurities or the presence of internal stress can lead to lattice distortions, which manifest as shifts or broadening of the diffraction peaks. researchgate.netupdatepublishing.com In studies of doped crystals, for instance, changes in the lattice parameters observed through PXRD can indicate that the dopant has entered the crystal lattice. researchgate.net While specific PXRD studies focusing solely on the crystalline perfection and lattice disturbances of pure oxalic acid-d2 are not extensively detailed in the provided context, the technique is fundamental in confirming the phase of the material and ensuring the quality of the crystals used for other analyses. For example, in the study of a new deuterated modification, X-ray photographs were used to determine the crystal data. iucr.org
Neutron Diffraction Studies of Deuterated Oxalic Acid Dihydrate
Neutron diffraction is particularly advantageous for locating light atoms like hydrogen and its isotope deuterium (B1214612), which are poorly resolved in X-ray diffraction due to their low electron density.
Elucidation of Hydrogen Bonding Networks
Neutron diffraction studies have been crucial in accurately determining the positions of deuterium atoms in deuterated oxalic acid dihydrate, thereby elucidating the intricate network of hydrogen bonds. iucr.orgresearchgate.net In the α-form of (COOD)₂·2D₂O, the hydrogen bond lengths were found to be 2.58 Å, 2.89 Å, and 2.82 Å. iucr.org This is a notable difference from the non-deuterated form, where the short hydrogen bond is 2.49 Å. iucr.org This elongation of the short hydrogen bond upon deuteration is a well-known phenomenon referred to as the Ubbelohde effect. capes.gov.brresearchgate.net
The structure of α-oxalic acid dihydrate consists of layers of oxalic acid and water molecules linked by hydrogen bonds. csic.es The oxalic acid molecules are connected through intervening water molecules. csic.es Neutron diffraction has precisely mapped these connections, showing, for instance, that in sodium hydrogen oxalate monohydrate, the hydrogen oxalate ions are linked end-to-end in infinite chains by hydrogen bonds. capes.gov.br These chains are then cross-linked by hydrogen bonds from the water molecules and ionic bonds. capes.gov.br High-resolution neutron powder diffraction on fully deuterated oxalic acid dihydrate at low temperatures (15 K and 100 K) has provided highly accurate structural data, which is valuable for understanding the subtle details of the hydrogen bonding network. scispace.com
| Compound | Hydrogen Bond Lengths (Å) | Reference |
|---|---|---|
| (COOD)₂·2D₂O (α-form) | 2.58, 2.89, 2.82 | iucr.org |
| (COOH)₂·2H₂O (α-form) | 2.49, 2.89, 2.88 | iucr.org |
Investigation of Proton Dynamics and Disorder
The substitution of hydrogen with its heavier isotope, deuterium, in oxalic acid dihydrate significantly influences its structural and dynamic properties, particularly the proton dynamics within the hydrogen bond network. In deuterated oxalic acid dihydrate, (COOD)₂·2D₂O, the dynamics of the deuteron (B1233211) in the O-D···O hydrogen bonds are a key area of investigation. Studies combining deuterium magic-angle spinning (MAS) nuclear magnetic resonance (NMR) and neutron diffraction have provided detailed insights into these dynamics. zenodo.orgresearchgate.net
Deuterium MAS NMR studies have revealed the presence of motions on intermediate timescales for both the carboxylic moiety (COOD) and the heavy water molecules (D₂O) in the α-polymorph of deuterated oxalic acid dihydrate. researchgate.net Differences observed between the single-quantum (SQ) and double-quantum (DQ) linewidths in the NMR spectra are indicative of these motional processes. researchgate.net Further analysis of relaxation rate constants suggests the coexistence of both fast and slow motional processes occurring at the labile deuterium sites. zenodo.org
Low-temperature Raman spectroscopy of oxalic acid dihydrate has shown evidence of growing proton-related disorder below 100 K. acs.org This disorder may stem from either the disorder of hydroxyl proton positions or a proton transfer from the carboxylic group to a water molecule, leading to the formation of H₃O⁺·COOHCOO⁻ structural defects. acs.orgirb.hr While low-temperature diffraction studies have confirmed the stability of the P2₁/n crystal phase without indicating a phase transition, the spectroscopic data point towards a loss of the center of inversion. acs.org The hypothesis of proton transfer is supported by the appearance of new Raman bands that can be attributed to the vibrations of hydronium ions. acs.orgirb.hr
Neutron diffraction is a particularly powerful technique for locating deuterium atoms due to their favorable scattering cross-section compared to hydrogen. researchgate.net This method has been crucial in determining the precise positions of deuterons in the crystal lattice of this compound, providing a static picture that complements the dynamic information from NMR and Raman spectroscopy. zenodo.orgresearchgate.net The combination of these techniques allows for a comprehensive understanding of proton and deuteron disorder and transfer phenomena within the crystal structure.
Polymorphism and Phase Transitions in Deuterated Oxalic Acid Systems
Deuteration of oxalic acid dihydrate can lead to a phenomenon known as isotopic polymorphism, where the deuterated compound crystallizes in a different form than its protonated counterpart. nih.govscispace.com This is a notable exception to the general assumption that isotopic substitution does not alter the crystal structure. scispace.com
Characterization of Alpha and Beta Polymorphs
Oxalic acid dihydrate is known to exist in two polymorphic forms, α and β. csic.esrsc.org While the protonated form typically crystallizes in the stable α-phase, recrystallization from D₂O can yield either the α-form (α-DOX) or a metastable β-form (β-DOX). acs.orgnih.govukim.mk
The α-polymorph has a monoclinic crystal structure with the space group P2₁/n. acs.orgukim.mk Its structure is characterized by a chain-like arrangement of molecules. researchgate.net The β-polymorph , also monoclinic but with the space group P2₁/a, features a sheet-like structure. ukim.mkresearchgate.net The primary distinction between the two polymorphs lies in their hydrogen bonding networks. researchgate.net
The β-form of deuterated oxalic acid dihydrate is unstable and will spontaneously transform into the α-form when cooled below 273 K. acs.orgirb.hr This transformation highlights the subtle energetic differences between the two polymorphs and the influence of isotopic substitution on their relative stabilities. The structural parameters for the α and β polymorphs of deuterated oxalic acid have been determined through diffraction studies. ukim.mk
| Polymorph | Crystal System | Space Group | Structural Motif | Stability |
|---|---|---|---|---|
| α-Oxalic acid-d2 | Monoclinic | P2₁/n | Chain-like | Stable |
| β-Oxalic acid-d2 | Monoclinic | P2₁/a | Sheet-like | Metastable, transforms to α-form below 273 K |
Pressure-Induced Phase Transitions
Deuterated oxalic acid systems, like their protonated counterparts, undergo phase transitions when subjected to high pressure. rsc.orgresearchgate.net These transitions are often associated with changes in the hydrogen bonding and molecular geometry.
Studies on α-oxalic acid dihydrate have revealed a phase transition at approximately 2 GPa. researchgate.netrsc.orgresearchgate.net This transition is believed to involve proton migration along the strong hydrogen bond between the oxalic acid molecule and a water molecule, leading to the formation of ionic species. researchgate.netrsc.org At higher pressures, further structural modifications occur. A second phase transition is observed around 9 GPa, which involves the reorientation of other hydrogen bonds. rsc.org
High-pressure neutron powder diffraction studies on deuterated α-oxalic acid dihydrate ((COOD)₂·2H₂O) have provided detailed information on the structural changes under pressure. researchgate.net At ambient pressure, the unit cell parameters were determined to be a = 6.156(2) Å, b = 3.616(2) Å, c = 12.115(2) Å, and β = 106.618(2)°. researchgate.net As pressure increases, the crystal structure undergoes transformations driven by the compression of the hydrogen bonds. rsc.org Theoretical simulations complement these experimental findings, indicating that pressure can induce a proton transfer from the acid to the water molecule, effectively interchanging the neutral and charge-transfer configurations of the hydrogen bond. rsc.org
A comparison of the high-pressure behavior of the α and β forms suggests that despite their similar packing motifs at ambient pressure, they respond differently to applied pressure. rsc.org This highlights the critical role of the specific hydrogen-bonding topology in determining the high-pressure structural evolution of these polymorphs.
| Compound | Pressure (GPa) | Observed Phenomenon |
|---|---|---|
| α-Oxalic acid dihydrate | ~2.0 | Phase transition, potential proton migration |
| α-Oxalic acid dihydrate | ~9.0 | Second phase transition, reorientation of hydrogen bonds |
Computational and Theoretical Chemistry Approaches for Oxalic Acid D2 Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for the computational investigation of molecular crystals, including deuterated oxalic acid systems. Its balance of computational cost and accuracy makes it suitable for predicting a wide range of properties. For systems involving hydrogen (or deuterium) bonds, standard DFT functionals are often augmented with dispersion corrections (e.g., DFT-D2, DFT-D3) to accurately model the weak, long-range van der Waals forces that are critical for describing the crystal packing and interaction energies. aip.orgrsc.orgresearchgate.net
Prediction and Interpretation of Vibrational Spectra
DFT calculations are a valuable tool for simulating and interpreting the vibrational spectra (Infrared and Raman) of molecular crystals. For deuterated oxalic acid systems, these calculations can predict the shifts in vibrational frequencies upon isotopic substitution, aiding in the assignment of experimental spectral bands.
Studies on the α-polymorph of deuterated oxalic acid dihydrate ((COOD)₂·2D₂O) have utilized periodic DFT calculations to assist in the interpretation of polarized Raman spectra. mdpi.com While there is generally fair agreement between calculated and observed band wavenumbers for modes with low anharmonicity, significant differences can arise for strongly anharmonic stretching modes, such as the O-D stretch. mdpi.com The assignment of vibrational modes is critically supported by the calculated isotope effects. mdpi.com For instance, in comparing the spectra of oxalic acid dihydrate and its deuterated analogue, the band at 1825 cm⁻¹ in the protonated form, which is attributed to polaron vibration, is not detected upon deuteration due to a frequency shift and overlap with other bands. bsb-muenchen.de
Furthermore, DFT has been used to simulate the cryogenic terahertz (THz) spectra of deuterated oxalic acid dihydrate polymorphs. acs.orgnih.gov These low-frequency vibrations are particularly sensitive to the crystal lattice and the hydrogen/deuterium (B1214612) bonding network. By predicting the structure and then calculating the vibrational frequencies, researchers can simulate the THz spectrum, providing a detailed picture of the solid-state dynamics. acs.orgnih.gov
Structural and Dynamical Simulations of Hydrogen-Bonded Solids
DFT calculations are crucial for simulating the structure and dynamics of strongly hydrogen-bonded solids like oxalic acid and its deuterated forms. These simulations provide insights into crystal packing, hydrogen bond geometry, and the influence of isotopic substitution on these parameters. mdpi.com
One of the interesting phenomena observed in oxalic acid dihydrate is isotopic polymorphism, where recrystallization from heavy water (D₂O) can yield a different crystal structure (β-form) than the standard α-form. iucr.orgsci-hub.se DFT, augmented with empirical dispersion corrections, has been successfully used to predict the low-temperature unit cell structure of the β polymorph of deuterated oxalic acid dihydrate. acs.org This predictive capability is vital when experimental crystallographic data is difficult to obtain. acs.org
Neutron diffraction studies have provided precise locations for deuterium atoms in both α and β forms of deuterated oxalic acid dihydrate, revealing the geometry of the O-D···O bonds. iucr.org DFT calculations complement this data by optimizing crystal structures and exploring the potential energy surface. For example, in studies of piperidinium (B107235) hydrogen oxalate (B1200264), DFT was used to investigate optimized geometry and intramolecular hydrogen bonds. researchgate.net The methodology is equally applicable to deuterated systems to understand how the change in mass and zero-point energy affects the structural parameters of the hydrogen-bonding network.
Catalysis Studies and Surface Reaction Mechanisms
DFT calculations are instrumental in modeling catalytic processes at the molecular level. While specific studies on the catalytic reactions of Oxalic acid-d2 are not prominent, the methods used to study the formation of oxalic acid are directly relevant. For instance, the formation of oxalic acid (H₂C₂O₄) from CO₂ and H₂O on the surface of minerals like greigite (Fe₃S₄) has been investigated using spin-polarized DFT calculations that include on-site Coulomb corrections and dispersion interactions (DFT+U-D2). rsc.org
These computational studies explore mechanistic pathways, calculate reaction barriers, and identify the most energetically favorable routes for product formation. rsc.org The methodology involves modeling the catalyst surface, the adsorption of reactants (which would be D₂O for a deuterated system), and the transition states for each elementary step. rsc.org Such an approach could be applied to study the surface reactions of this compound, predicting how deuteration might affect adsorption energies and reaction kinetics on various catalytic surfaces. For example, DFT has been used to investigate the interaction of oxalic acid with a Cu(110) surface, identifying different deprotonated species depending on coverage. researchgate.net
Prediction and Analysis of Mechanical Anisotropy
Theoretical solid-state methods based on DFT are used to calculate the full elastic tensor of crystalline materials, from which various mechanical properties can be derived. Studies on anhydrous oxalic acid (both α and β polymorphs) and oxalic acid dihydrate have shown that these materials are highly anisotropic. researchgate.netresearchgate.net This means their mechanical properties, such as stiffness, vary significantly with direction.
The computational workflow involves:
Optimizing the crystal structure using DFT.
Applying a series of small strains to the lattice.
Calculating the resulting stress tensor for each strain.
Determining the elastic constants (the Cᵢⱼ matrix) from the stress-strain relationship.
From the elastic tensor, directional properties like the Young's modulus can be plotted to visualize the mechanical anisotropy. For oxalic acid dihydrate, DFT-D calculations have been used to compute the elastic tensor, and the results show significant anisotropy. researchgate.net While these studies focused on the hydrogenated forms, the same theoretical framework is directly applicable to this compound. The substitution of hydrogen with deuterium would primarily affect the lattice parameters slightly due to changes in zero-point energy and deuterium bonding, which in turn would lead to subtle but predictable changes in the calculated elastic tensor and the degree of mechanical anisotropy.
Modeling of Negative Poisson Ratios and Negative Linear Compressibility
Some materials exhibit unusual mechanical behaviors, such as a negative Poisson's ratio (NPR), where they become fatter in the perpendicular direction when stretched, or negative linear compressibility (NLC), where they expand along a specific axis under hydrostatic pressure. acs.orgsoton.ac.uk
DFT-based calculations have revealed that both anhydrous oxalic acid polymorphs and oxalic acid dihydrate display small NPRs and exhibit NLC. researchgate.netacs.org The calculations show that for these molecular crystals, the anomalous mechanical behavior is linked to their crystal structures, which feature structural elements held together by weak van der Waals forces rather than direct chemical bonds. researchgate.net The application of pressure can cause counterintuitive structural deformations, leading to NLC. researchgate.net
The theoretical investigation of these phenomena in this compound would follow the same computational procedure. The calculated elastic constants are used to determine the Poisson's ratio and linear compressibility as a function of crystallographic direction. The effect of deuteration would be captured through the slightly altered crystal structure and bonding, which could modulate the pressure ranges and directions in which NPR and NLC are observed.
Molecular Orbital Theory (e.g., MP2) for Cluster Analysis
While DFT is a workhorse for solid-state calculations, higher-level molecular orbital theories like second-order Møller-Plesset perturbation theory (MP2) are often employed for highly accurate calculations on smaller molecular clusters, such as dimers. These methods provide a more rigorous treatment of electron correlation effects.
Cluster analysis using MP2 is particularly useful for studying the intermolecular interactions that govern the formation and stability of molecular crystals. For the oxalic acid dimer, MP2 calculations have been used to explore the potential energy surface, identifying numerous unique minima. acs.org Such studies have shown that the most stable dimer configuration can involve a monomer that is not in its lowest-energy rotational form, highlighting the complexity of intermolecular forces. acs.org
In the context of crystal structure prediction, fragment-based energy models that use MP2 to calculate the interaction energies between pairs of molecules (dimers) have shown improved accuracy over some DFT-based models. For the polymorphs of oxalic acid, an MP2-corrected model correctly predicted the relative stability of the α and β forms, which was a challenge for some DFT-D functionals. This approach, which involves calculating the energies of dimers extracted from the crystal structure, is directly applicable to this compound to analyze the stability of its potential polymorphs and the nature of the D-O···C=O interactions.
Car-Parrinello Molecular Dynamics Simulations
Car-Parrinello Molecular Dynamics (CPMD) is a sophisticated ab initio simulation method that combines molecular dynamics with density functional theory (DFT). uzh.ch This approach allows for the simulation of the time evolution of molecular systems without relying on predetermined potential energy surfaces, making it particularly powerful for studying complex chemical processes and systems with intricate bonding, such as those involving hydrogen bonds. uzh.chnih.gov The method is foundational to many new developments in the field of ab initio molecular dynamics. uzh.ch
While direct CPMD studies focusing exclusively on this compound are not extensively documented in dedicated publications, the technique has been successfully applied to study crystalline oxalic acid dihydrate, a system with strong intermolecular hydrogen bonding. researchgate.net In such studies, CPMD is used to simulate infrared (IR) spectra, which are highly sensitive to isotopic substitution. researchgate.net The calculation of IR spectra can be achieved by analyzing the Fourier transform of the autocorrelation function of the dipole moment, derived from the CPMD trajectory. researchgate.net
The application of CPMD to hydrogen-bonded systems provides deep insights into proton dynamics and the nature of hydrogen bonds. For instance, CPMD simulations have been employed to investigate proton motion and disorder in similar systems, such as the formic acid dimer and its deuterated counterpart, (DCOOH)₂. researchgate.net Furthermore, the technique has been used to analyze the properties of medium-strong hydrogen bonds in other complex molecules like L-ascorbic acid, where deuterosubstitution was a key component of the analysis. researchgate.net By simulating the dynamics and calculating the resulting vibrational spectra, researchers can achieve accurate assignments of hydrogen bond modes and understand the effects of replacing hydrogen with deuterium. researchgate.net This makes CPMD an invaluable theoretical tool for investigating the structural and vibrational properties of this compound, particularly for elucidating the changes in hydrogen bonding and molecular dynamics upon deuteration.
Theoretical Modeling of Oxalic Acid Interactions with Other Species
Theoretical modeling, primarily using Density Functional Theory (DFT), provides significant insights into the interactions of oxalic acid with other chemical species, such as mineral surfaces and organic molecules. These computational methods are crucial for understanding reaction mechanisms, adsorption phenomena, and supramolecular chemistry at the atomic level. The principles and techniques used for oxalic acid are directly applicable to its deuterated isotopologue, this compound.
One area of focus has been the interaction of oxalic acid with iron oxide surfaces. DFT calculations have been used to study the adsorption of oxalic acid on the (0001) surface of hematite (B75146) (Fe₂O₃). cambridge.org These models show that upon adsorption, a spontaneous proton transfer from the oxalic acid to the surface can occur, leading to stable structures of singly deprotonated and oxalate species on the surface. cambridge.org Analysis of the electronic structure revealed that the oxalate adsorption is stronger than the singly de-protonated form and involves a greater electron transfer from the molecule to the mineral surface. cambridge.org To accurately model the weak van der Waals interactions, which are critical in such systems, dispersion corrections like the DFT-D2 scheme are often incorporated into the calculations. cambridge.org
Similarly, the catalytic formation of oxalic acid from CO₂ and water on the surface of greigite (Fe₃S₄) has been modeled using spin-polarized DFT calculations that include on-site Coulomb corrections and long-range dispersion interactions (DFT+U-D2). rsc.org These simulations explored various mechanistic pathways and identified the energy barriers for key elementary steps, suggesting that the partially oxidized greigite surface can catalyze the formation of oxalic acid. rsc.org
The supramolecular interactions of oxalic acid in multi-component solids have also been a subject of theoretical investigation. In a study of co-crystals formed between 9-ethyladenine (B1664709) and oxalic acid, DFT calculations were used alongside methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Plot (NCIPlot) index. sciencegate.app These computational tools helped to characterize and quantify the energies of the hydrogen-bonding networks within the crystal structures, revealing the strong nature of charge-assisted N-H···O hydrogen bonds and the role of weaker C-H···O interactions. sciencegate.app Such detailed modeling is essential for crystal engineering and understanding the stability of different polymorphic forms, an area where predicting the correct energetic order is a known challenge for oxalic acid. uni.lu
The mechanical properties of different forms of oxalic acid have also been investigated using DFT with plane waves and pseudopotentials. csic.es These studies model the intramolecular and intermolecular forces that govern the material's response to stress, finding that both anhydrous oxalic acid and its dihydrate are mechanically stable but highly anisotropic. csic.es
Mechanistic Investigations and Reaction Kinetics Involving Deuterated Oxalic Acid
Influence of Deuteration on Reaction Kinetics
The replacement of protium (B1232500) with deuterium (B1214612) in the carboxyl groups of oxalic acid to form oxalic acid-d2, (COOD)₂, can significantly alter its reaction kinetics. This is primarily due to the difference in zero-point vibrational energy between a C-H (or O-H) bond and a C-D (or O-D) bond. The heavier deuterium atom leads to a lower zero-point energy, making the O-D bond stronger and more difficult to break than the O-H bond. libretexts.orglibretexts.org This difference manifests as a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of this bond is typically slower for the deuterated compound.
A notable example is the gas-phase decomposition of oxalic acid. Studies comparing the decomposition rates of oxalic acid (H₂C₂O₄) and this compound (D₂C₂O₄) have revealed a complex temperature-dependent kinetic isotope effect. nih.govresearchgate.net In the temperature range of 127-156°C, a small, normal deuterium isotope effect (kH/kD > 1) is observed at lower temperatures, indicating that the O-H bond is broken in the rate-determining step. nih.gov As the temperature increases, this effect diminishes and eventually inverts (kH/kD < 1) around 145°C. nih.gov This unusual inversion suggests a shift in the reaction mechanism or the involvement of multiple reaction pathways with different temperature dependencies and isotope effects. nih.govresearchgate.net
In photocatalytic systems, the solvent can also exert a significant isotopic influence. When the photocatalytic reforming of oxalic acid is carried out in deuterium oxide (D₂O) instead of water (H₂O), a decrease in the reaction rate is observed. mdpi.com This solvent isotope effect suggests that water is involved in the rate-determining step, possibly in the proton reduction process. mdpi.com
Application of Isotopic Labeling in Mechanistic Studies
Isotopic labeling is a fundamental technique for tracing the path of atoms and bonds throughout a chemical reaction, thereby providing direct evidence for proposed mechanisms. asianpubs.org The use of this compound has been instrumental in understanding the intricacies of its decomposition and other reactions.
In the gas-phase decomposition of oxalic acid into carbon dioxide and formic acid, isotopic labeling has been crucial. By labeling the carboxylic acid protons with deuterium, researchers can probe the involvement of these protons in the transition state. The observation of a kinetic isotope effect directly implicates the O-H/O-D bond in the reaction coordinate. nih.govresearchgate.net Furthermore, competitive experiments using both deuterated and non-deuterated oxalic acid, along with ¹³C labeling, have helped to dissect the complex interplay of kinetic, equilibrium, and tunneling effects, leading to the postulation of multiple reaction paths. nih.gov
Isotopic studies are also vital in photocatalysis. In the photocatalytic reforming of oxalic acid over a Pt/TiO₂ catalyst, experiments using D₂O as the solvent have shown that the evolved hydrogen gas contains H₂, HD, and D₂, matching the isotopic composition of the solvent. mdpi.com This unequivocally demonstrates that the solvent is the source of the evolved hydrogen, a key mechanistic insight. mdpi.com Similarly, in the photocatalytic deuterocarboxylation of alkynes using an oxalate (B1200264) salt as the carboxyl source and D₂O as the deuteration agent, deuterium labeling confirms the reaction pathway and the origin of the deuterium atoms in the final product. nih.gov
Studies of Kinetic Isotope Effects (KIE) in Reaction Pathways
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH), in this case, kH/kD for hydrogen/deuterium substitution. It is a sensitive probe of the transition state structure. libretexts.orglibretexts.org A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the rate-determining step. A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where the hybridization or steric environment changes during the reaction. caltech.edu
In the gas-phase decomposition of this compound, both intermolecular (comparing H₂C₂O₄ and D₂C₂O₄) and intramolecular (using ¹³C labeling) KIEs have been studied. nih.govresearchgate.net The intermolecular hydrogen isotope effect (kH/kD) was found to be small and highly temperature-dependent, inverting from normal (>1) to inverse (<1) as temperature increases. nih.gov This anomalous behavior is mirrored by the intramolecular ¹³C KIE. researchgate.net The similarity in the inversion temperatures for both the hydrogen and carbon isotope effects strongly supports the hypothesis that the phenomenon is due to the reaction proceeding through more than one pathway, rather than being an intrinsic property of a single transition state. researchgate.net
In oxidation reactions, the KIE is a powerful tool for determining the mechanism. For instance, the oxidation of α-deuterioformic acid by various chromate (B82759) complexes exhibits a substantial primary KIE (kH/kD values of 5.65 to 6.01), indicating that the C-H (or C-D) bond is cleaved in the rate-determining step, likely via a hydride transfer. niscpr.res.inresearchgate.net Although direct studies on this compound oxidation are less common, these results for the structurally similar formic acid provide a strong basis for expecting a significant primary KIE if the O-D bond of this compound is broken in the rate-limiting step of its oxidation.
Photocatalytic Reaction Mechanisms with this compound
The photocatalytic degradation of oxalic acid is a widely studied process for water purification and hydrogen production. The use of its deuterated form, this compound, and deuterated solvents like D₂O, provides deeper mechanistic insights.
Role of Deuterium in Proton Dynamics and Radical Formation
Deuterium plays a critical role in probing the dynamics of proton/deuteron (B1233211) transfer and the formation of radical intermediates. In the photocatalytic reforming of oxalic acid over Pt/TiO₂, experiments switching from H₂O to D₂O revealed a kinetic isotope effect, with the reaction rate decreasing in D₂O. mdpi.com This suggests that proton reduction is a rate-determining step. The detection of H₂, HD, and D₂ in mixed solvents confirms that the solvent is the proton source. mdpi.com
The oxidation of the oxalate ion (C₂O₄²⁻) by a photogenerated hole or a hydroxyl radical leads to the formation of the oxalate radical anion (C₂O₄˙⁻). nih.govresearchgate.net This radical is a key intermediate that can subsequently decompose. In a deuterated system, the fundamental chemistry of this radical formation is expected to be similar, but the subsequent reactions involving proton/deuteron transfer would be affected by the KIE. For example, in the photocatalytic deuterocarboxylation of alkynes, the oxalate dianion is oxidized to the CO₂ radical anion (CO₂˙⁻), which then acts as the carboxylating agent. The use of D₂O as the solvent leads to the incorporation of deuterium into the product. nih.gov
Photo-Kolbe Reaction Pathway Investigations
The Photo-Kolbe reaction is a key pathway in the photocatalytic degradation of carboxylic acids. It involves the oxidation of a carboxylate by a photogenerated hole, leading to decarboxylation and the formation of a radical. For oxalic acid, this proceeds via the formation of the oxalate radical, which then decomposes. researchgate.netresearchgate.net
Reaction Scheme: C₂O₄²⁻ + h⁺ → C₂O₄˙⁻ C₂O₄˙⁻ → CO₂ + CO₂˙⁻
Oxidation Reaction Kinetics and Intermediate Complex Formation
The oxidation of oxalic acid by various metal ions and complexes is a well-studied area of chemical kinetics. These reactions often proceed through the formation of an intermediate complex between the oxidant and oxalic acid.
Studies on the oxidation of oxalic acid by cerium(IV), for example, have shown that the reaction proceeds via the formation of an intermediate cerium(IV)-oxalate complex. researchgate.net The rate of the reaction is then determined by the intramolecular redox decomposition of this complex. Spectrophotometric and potentiometric studies have allowed for the determination of the composition, thermodynamic parameters of formation, and kinetic parameters of the decomposition of these intermediates. researchgate.net
While specific kinetic data for the oxidation of this compound is scarce, studies on the oxidation of deuterated formic acid (DCOOH) by oxidants like tetrakis(pyridine)silver dichromate and quinolinium fluorochromate show a large primary kinetic isotope effect (kH/kD ≈ 5.6 - 6.0). niscpr.res.inresearchgate.net This strongly suggests that the C-H bond cleavage is the rate-determining step. By analogy, for the oxidation of this compound, if the O-D bond is cleaved in the rate-limiting step, a significant primary KIE would be expected. The magnitude of this KIE would provide insight into the symmetry of the transition state.
The formation of an intermediate complex would also be influenced by deuteration, albeit likely to a lesser extent than the bond-breaking step. The substitution of H with D can cause subtle changes in the geometry and vibrational frequencies of the complex, which could be reflected in its stability constant and subsequent decomposition rate. For instance, in the co-oxidation of isopropyl alcohol and oxalic acid by chromium(VI), a combination of deuterium and ¹³C isotope effects provided compelling evidence for a synchronous C-H and C-C bond-breaking mechanism within an intermediate complex. osti.gov
Investigations of Precipitation Kinetics (e.g., Ferrous Oxalate)
A thorough review of scientific literature reveals a notable absence of studies specifically investigating the precipitation kinetics of ferrous oxalate using deuterated oxalic acid (this compound). While numerous studies have explored the precipitation kinetics of ferrous oxalate with standard (non-deuterated) oxalic acid, focusing on parameters such as reactant concentrations and temperature, equivalent kinetic investigations employing this compound are not present in the available research. Current time information in Bangalore, IN.mdpi.comkns.org
The synthesis of deuterated analogues of iron(II) oxalate, specifically iron(II) oxalate dideuterate (FeC₂O₄·2D₂O), has been documented. mdpi.comsemanticscholar.org These deuterated compounds are primarily prepared for advanced spectroscopic and structural analysis, such as high-resolution neutron diffraction, which can provide detailed insights into crystal and molecular structures. mdpi.comsemanticscholar.orgresearchgate.net However, the published methodologies for their synthesis focus on the preparative aspects rather than the kinetic profiles of the precipitation reaction itself. mdpi.comsemanticscholar.org
The use of deuterated compounds in reaction kinetics, often to study the kinetic isotope effect, is a valuable tool for elucidating reaction mechanisms. cymitquimica.com For instance, the photolysis of ferric oxalate has been studied in D₂O versus H₂O to understand the reaction mechanism following photoexcitation. escholarship.org Nevertheless, this pertains to a different reaction (photolysis of ferric oxalate) and not the precipitation of ferrous oxalate.
Environmental Fate and Transformation Research of Oxalic Acid Applicable to Deuterated Analogues
Biodegradation Pathways and Mechanisms
Oxalic acid is a naturally occurring organic acid found in various plants, fungi, and bacteria. nih.gov Its degradation in the environment is primarily a biological process, driven by a diverse range of microorganisms. nih.govepa.gov Both aerobic and anaerobic conditions facilitate the rapid biodegradation of oxalic acid, often in less than a day. epa.gov
The primary enzymatic pathways for oxalic acid biodegradation involve either oxidation or decarboxylation. nih.govresearchgate.netmdpi.com
Oxidative Pathway: This pathway is catalyzed by the enzyme oxalate (B1200264) oxidase (OXO), which oxidizes oxalic acid to carbon dioxide and hydrogen peroxide. nih.govmdpi.com While prevalent in plants, this pathway has also been identified in some fungi. nih.gov
Decarboxylation Pathway: Fungi typically employ this pathway, which is catalyzed by oxalate decarboxylase (ODC). This enzyme breaks down oxalic acid into formic acid and carbon dioxide. nih.govresearchgate.net
CoA-Activated Pathway: Another degradation route involves the activation of oxalic acid to oxalyl-CoA by oxalyl-CoA synthetase. mdpi.com The resulting oxalyl-CoA can then be further metabolized. mdpi.com
Bacteria also play a crucial role in oxalate degradation, a process termed oxalotrophy. biorxiv.org These bacteria can utilize oxalate as their sole source of carbon and energy. biorxiv.org The key enzymes in bacterial oxalate metabolism include those that convert oxalate to carbon dioxide, which can then be assimilated or precipitated as calcium carbonate, contributing to carbon sequestration. biorxiv.org
A summary of key enzymes involved in oxalic acid biodegradation is presented below:
| Enzyme | Abbreviation | EC Number | Reaction | Organism Type |
| Oxalate Oxidase | OXO | 1.2.3.4 | Oxalic acid → CO2 + H2O2 | Plants, Fungi nih.govmdpi.com |
| Oxalate Decarboxylase | ODC | 4.1.1.2 | Oxalic acid → Formic acid + CO2 | Fungi nih.gov |
| Oxalyl-CoA Synthetase | AAE3 | 6.2.1.8 | Oxalic acid + CoA → Oxalyl-CoA | Plants researchgate.net |
| Oxalyl-CoA Decarboxylase | OXDE | --- | Oxalyl-CoA → Formyl-CoA + CO2 | Plants mdpi.com |
| Formyl-CoA Hydrolase | FXH | --- | Formyl-CoA + H2O → Formic acid + CoA | Plants mdpi.com |
| Formate Dehydrogenase | FDH | 1.17.1.9 | Formic acid + NAD+ → CO2 + NADH | Bacteria biorxiv.org |
Complex Formation with Metal Ions in Environmental Systems
Oxalic acid is a strong chelating agent, readily forming complexes with various metal ions present in the environment. nih.govepa.govamazonaws.com This complexation significantly influences the mobility, bioavailability, and toxicity of these metals. hnu.edu.cn
In aqueous systems, the oxalate anion (C₂O₄²⁻) can precipitate divalent metal ions such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and lead (Pb²⁺) by forming insoluble metal oxalate salts. akjournals.commnkjournals.com The efficiency of this precipitation is dependent on factors like pH and temperature. mnkjournals.com For instance, the optimal conditions for the removal of several heavy metals from wastewater using oxalic acid have been found to be a pH of 6.5 and a temperature of 75°C. mnkjournals.com
The formation of these metal-oxalate complexes can have several environmental implications:
Immobilization of Toxic Metals: By precipitating soluble metal ions, oxalic acid can reduce their mobility and bioavailability in soil and water, thus mitigating their toxic effects. epa.govhnu.edu.cn Fungi, through the secretion of oxalic acid, can tolerate high concentrations of toxic metals by converting them into less harmful oxalate crystals. hnu.edu.cn
Nutrient Availability: The complexation of essential mineral nutrients like calcium can influence their availability to plants and microorganisms. Fungal formation of calcium oxalate can act as a reservoir for calcium in the soil. asm.org
Aerosol Chemistry: In the atmosphere, oxalic acid can exist in aerosols and form complexes with metal ions like calcium. This complexation can alter the properties of the aerosol particles, potentially affecting their ability to act as cloud condensation nuclei and thus influencing climate patterns. copernicus.org
The table below shows the removal efficiency of oxalic acid for some heavy metal ions from wastewater. mnkjournals.com
| Metal Ion | Percentage Removal |
| Copper (Cu²⁺) | 79.25% |
| Zinc (Zn²⁺) | 49.3% |
| Nickel (Ni²⁺) | 41.3% |
| Lead (Pb²⁺) | 19.9% |
Role in Geochemical Cycling and Mineral Transformation Processes
Oxalic acid plays a significant role in various geochemical processes, particularly in the weathering of rocks and minerals. amazonaws.comasm.org Its ability to act as both a proton donor and a metal-chelating anion makes it an effective agent for mineral dissolution. amazonaws.comeolss.net
Fungi, in particular, are key players in these transformations through a field of study known as geomycology. amazonaws.comasm.org They excrete oxalic acid, which can attack mineral surfaces and leach metals that form soluble oxalate complexes, such as aluminum and iron. amazonaws.comasm.orgeolss.net This process contributes to the breakdown of silicate (B1173343) minerals like feldspars. eolss.net
The interaction of oxalic acid with minerals can lead to the formation of new secondary minerals. researchgate.net For example, lichens, which are a symbiotic association of fungi and algae, can produce oxalic acid that contributes to the physical and chemical biodeterioration of substrates, including rocks and building materials. researchgate.net This can result in the precipitation of metal oxalates, such as copper oxalate (moolooite) on copper-bearing rocks. asm.org
The role of oxalic acid in mineral transformation is multifaceted:
Bioweathering: It accelerates the weathering of rocks and the formation of soil. asm.org
Metal Mobilization: It can solubilize metals from minerals, increasing their bioavailability in the environment. asm.org
Biomineralization: It can lead to the formation of stable metal oxalate minerals, effectively sequestering metals in the solid phase. nih.gov For instance, fungi can transform toxic metal minerals containing cadmium, copper, lead, and zinc into their respective oxalate forms. nih.gov
Migration and Transformation Characteristics in Soil Systems
The movement and fate of oxalic acid in soil are governed by a combination of physical, chemical, and biological processes. These include adsorption, precipitation, and biodegradation.
A study using soil columns to simulate the migration and transformation of organic acids in mangrove soils found that the content of oxalic acid remained relatively stable at different depths. researchgate.net This suggests that its transport may be limited by its interaction with soil components.
The primary mechanisms influencing oxalic acid's behavior in soil include:
Adsorption: Oxalic acid can be adsorbed onto the surfaces of soil minerals, particularly iron and aluminum oxides. eolss.net This process can reduce its mobility in the soil profile.
Precipitation: In soils with sufficient concentrations of divalent cations like calcium, oxalic acid can precipitate as insoluble calcium oxalate. researchgate.net This effectively removes it from the soil solution and immobilizes it.
Biodegradation: As discussed in section 7.1, soil microorganisms readily degrade oxalic acid. epa.gov The rate of degradation will depend on factors such as soil type, pH, moisture content, and the microbial community present.
The application of oxalic acid to soil can also influence the transformation and migration of other substances, such as nitrogen fertilizers. dntb.gov.uafrontiersin.orgresearchgate.net For example, in some cases, the addition of oxalic acid to ammonium (B1175870) sulfate (B86663) fertilizer increased the content of ammonium nitrogen in the soil. frontiersin.orgresearchgate.net This highlights the complex interplay between oxalic acid and other soil chemical processes.
Emerging Research Directions and Future Perspectives for Oxalic Acid D2
Development of Novel Deuteration Methods
The synthesis of deuterated compounds, including oxalic acid-d2, is a critical aspect of various scientific fields, from medicinal chemistry to materials science. researchgate.net The development of efficient and practical methods for deuterium (B1214612) incorporation is a significant focus of modern synthetic chemistry. nih.gov Traditional methods often rely on hydrogen-deuterium exchange (HIE) reactions, which involve swapping hydrogen atoms with deuterium, frequently using deuterium oxide (D2O) as the deuterium source. resolvemass.ca
Recent advancements have moved towards more sophisticated and selective techniques. For carboxylic acids, these novel methods aim to overcome the limitations of harsh reaction conditions and poor selectivity associated with older acid/base-catalyzed exchanges. thieme-connect.com
Key developing methods include:
Catalytic Hydrogen Isotope Exchange (HIE): Modern HIE methods utilize transition metal catalysts, such as iridium, ruthenium, and palladium, to achieve site-selective deuteration under milder conditions. musechem.combeilstein-journals.org For carboxylic acids, palladium-catalyzed methods have been developed for the ortho-deuteration of aromatic acids and the β-deuteration of aliphatic acids, using D2O as the deuterium source. thieme-connect.com For instance, a Pd-catalyzed regioselective HIE reaction using 8-aminoquinoline (B160924) as a directing group can achieve β-deuteration of aliphatic acids. thieme-connect.com Heterogeneous catalysts like Platinum on carbon (Pt/C) have also been used for the deuteration of saturated fatty acids. thieme-connect.com
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Synergistic photoredox and HAT catalysis represents a mild and practical approach for the precise deuteration of aliphatic carboxylic acids. researchgate.net This method can achieve excellent deuterium incorporation (up to 99%) at specific sites, even in complex molecules with various functional groups. researchgate.net
Flow Chemistry: Continuous flow chemistry is emerging as a pivotal technology for the synthesis of deuterated compounds. researchgate.netnih.gov Flow reactors can enhance safety, scalability, and efficiency. adesisinc.com This approach has been successfully used for various deuteration reactions, including Pd/C-catalyzed flow deuteration, opening new possibilities for the industrial production of isotope-labeled compounds. researchgate.net
Electrochemical Methods: Electrochemical reduction offers a practical and sustainable alternative for deuteration. This technique can proceed at room temperature without the need for metal catalysts or external reductants, using low-cost D2O as the deuterium source. chinesechemsoc.org It has been successfully applied to the deuteration of (hetero)aryl halides, which are common precursors in organic synthesis. chinesechemsoc.org
Hydrothermal Processing: Deuteration of organic compounds can be achieved under hydrothermal conditions using D2O. chula.ac.th For carboxylic acids, which may show poor reactivity in the absence of a catalyst, this method can be enhanced with the addition of acids or bases to accelerate the reaction. chula.ac.th
These evolving methods promise more efficient, scalable, and environmentally friendly routes to this compound and other deuterated carboxylic acids, expanding their availability for research and advanced applications. adesisinc.com
Integration of Multi-Spectroscopic and Computational Techniques
The subtle differences in physical and chemical properties between a deuterated compound and its protiated (non-deuterated) counterpart necessitate the use of sophisticated analytical techniques for characterization. cymitquimica.com The integration of multiple spectroscopic methods with computational modeling provides a powerful approach to understanding the structure, dynamics, and properties of this compound.
Spectroscopic techniques play a crucial role in confirming deuteration and elucidating molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for verifying the incorporation of deuterium. The absence of a proton signal and the presence of a deuterium signal at a specific chemical shift confirm successful labeling. cymitquimica.com
Infrared (IR) Spectroscopy: The mass difference between hydrogen and deuterium significantly affects the vibrational frequencies of chemical bonds. scielo.org.mx The O-H stretching vibration in oxalic acid appears at a different frequency than the O-D stretch in this compound. This shift provides clear spectroscopic evidence of deuteration and can be used to study changes in hydrogen bonding. scielo.org.mxiaea.org
Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. This compound has a higher molecular weight than oxalic acid, which is readily detectable by MS. scielo.org.mx This technique is essential for determining the level of deuterium incorporation. researchgate.net
Computational studies , particularly those based on Density Functional Theory (DFT), complement experimental data by providing detailed theoretical insights.
Structural and Vibrational Analysis: DFT calculations can predict the optimized crystal structures and vibrational frequencies of both anhydrous oxalic acid and its deuterated forms. csic.esresearchgate.net These calculated parameters, such as lattice parameters and X-ray diffraction patterns, show excellent agreement with experimental data. csic.es Theoretical calculations of vibrational spectra can aid in the assignment of complex experimental IR and Raman spectra, including identifying the shifts caused by isotopic substitution. cdnsciencepub.com
Reaction Mechanisms and Energetics: Computational chemistry is employed to model reaction pathways, such as the decomposition or oxidation of oxalic acid. rsc.org By calculating the energetics of transition states and intermediates for both the deuterated and non-deuterated species, researchers can gain a deeper understanding of the kinetic isotope effect and the reaction mechanism. rsc.orgrsc.org
The synergy between these experimental and theoretical approaches is powerful. For example, gas-phase vibrational spectra of metal oxalates, including deuterated oxalate (B1200264), have been obtained and analyzed with the aid of electronic structure calculations to characterize their structure and bonding. rsc.org Similarly, the ultraviolet absorption spectrum of oxalic acid vapor and its deuterated isotopes has been analyzed to determine vibrational frequencies in the excited state, with isotope effects helping to confirm vibrational assignments. cdnsciencepub.com This integrated approach is indispensable for a comprehensive understanding of the nuanced effects of deuteration on the properties and reactivity of oxalic acid.
Table 1: Comparison of Spectroscopic and Computational Data for Oxalic Acid and its Deuterated Analog This table is illustrative, based on typical effects observed in spectroscopy and computational studies.
| Property | Oxalic Acid (H₂C₂O₄) | This compound (D₂C₂O₄) | Technique/Method |
|---|---|---|---|
| Molecular Weight | ~90.03 g/mol | ~92.05 g/mol nih.gov | Mass Spectrometry |
| O-H/O-D Stretch Freq. | Higher Frequency (~3500 cm⁻¹) | Lower Frequency (~2600 cm⁻¹) | Infrared Spectroscopy |
| ¹H NMR Signal (Acidic H) | Present | Absent | NMR Spectroscopy |
| Predicted Crystal Structure | Monoclinic (β-form) csic.es | Monoclinic (β-form) | DFT Calculations |
Exploration of this compound in Advanced Materials Science Research
The substitution of hydrogen with its stable isotope, deuterium, can induce significant changes in the physical and chemical properties of materials. resolvemass.ca This isotopic substitution, or deuteration, is an increasingly important tool in materials science for tuning and optimizing material properties. rsc.org this compound, as a fundamental building block, is being explored for its potential role in creating advanced materials with unique characteristics.
Deuteration primarily affects properties related to hydrogen bonding and molecular vibrations due to the increased mass of deuterium compared to hydrogen. resolvemass.carsc.org These changes can influence crystal structure, phase transition temperatures, and electronic properties. rsc.org
Key areas of exploration include:
Ferroelectric and Dielectric Materials: One of the most well-documented H/D isotope effects is in ferroelectric materials. In certain hydrogen-bonded ferroelectrics, deuteration can significantly increase the phase transition temperature (Curie temperature), thereby stabilizing the ferroelectric phase over a wider temperature range. rsc.org Given that oxalates are known to form hydrogen-bonded crystal structures, this compound and its salts are promising candidates for investigating and designing new deuterated ferroelectric materials.
Crystal Engineering: Oxalic acid is a classic ligand in crystal engineering, forming a wide variety of metal-organic frameworks (MOFs) and coordination polymers through its carboxylate groups. Isotopic labeling with deuterium in the oxalic acid molecule can subtly alter the geometry and strength of hydrogen bonds within these crystalline networks. iaea.org This can lead to isotopic polymorphism, where the deuterated and protiated compounds crystallize in different structures, or it can fine-tune the pore size, stability, and guest-host interactions of MOFs.
Luminescent Materials: In luminescent materials, non-radiative decay processes can quench emission and lower quantum efficiency. These decay pathways are often mediated by high-frequency molecular vibrations, such as C-H and O-H stretching. Replacing these with lower-frequency C-D and O-D vibrations in this compound can suppress these non-radiative decay channels. rsc.org This effect can enhance the optical performance of materials incorporating deuterated oxalate ligands, leading to more efficient organic light-emitting diodes (OLEDs) or other optical devices. researchgate.net
Neutron Scattering Studies: Deuterated polymers and other materials are invaluable for neutron scattering techniques. resolvemass.ca Because hydrogen and deuterium have very different neutron scattering lengths, selective deuteration provides a unique way to create contrast in a material. scielo.org.mx By synthesizing polymers or MOFs using this compound, researchers can use neutron scattering to precisely probe the structure and dynamics of specific parts of a material, which is not possible with other techniques. scielo.org.mx
The exploration of this compound in materials science leverages the fundamental isotope effect to create materials with tailored properties, pushing the boundaries of what is possible in fields from electronics to structural materials. researchgate.net
Role of Deuterated Oxalic Acid in Understanding Fundamental Chemical Processes
The replacement of hydrogen with deuterium is a powerful tool for elucidating the mechanisms of chemical reactions. beilstein-journals.org The primary kinetic isotope effect (KIE), where a C-H bond breaks at a different rate than a C-D bond, provides invaluable insight into the rate-determining step of a reaction. beilstein-journals.org this compound serves as a crucial probe for studying a variety of fundamental chemical processes.
Reaction Mechanism Studies: The KIE is a cornerstone of mechanistic chemistry. chinesechemsoc.org By comparing the reaction rates of oxalic acid and this compound, chemists can determine whether the cleavage of the acidic O-H (or O-D) bond is involved in the slowest step of the reaction. A significant KIE (where the reaction is slower for the deuterated compound) indicates that this bond is broken in the rate-determining step. This has been applied to study the oxidation and decomposition of carboxylic acids. researchgate.netresearchgate.net
Decomposition Reactions: The thermal decomposition of oxalic acid into carbon dioxide and formic acid has been studied using isotopic labeling. annualreviews.org Studies on the gas-phase decomposition of oxalic acid-h2 and this compound have revealed temperature-dependent isotope effects, providing detailed information about the transition state of the reaction. annualreviews.org Furthermore, carbon-13 and carbon-14 (B1195169) KIE studies in oxalic acid decomposition have been used to validate theoretical models of the reaction mechanism. escholarship.orgacs.org
Oxidation Mechanisms: The oxidation of oxalic acid by various oxidizing agents is a common subject of kinetic studies. Comparing the oxidation rates of formic acid and its deuterated analog (α-deuterioformic acid) has shown a substantial primary KIE, suggesting a hydride transfer in a cyclic transition state. researchgate.netresearchgate.net Similar principles apply to the oxidation of oxalic acid, where using this compound can help clarify whether the O-H bond cleavage is mechanistically significant.
Electrochemical Processes: The mechanism of the electroreduction of oxalic acid at an electrode surface has been investigated using electrochemical techniques. xmu.edu.cn While these studies have focused on identifying intermediate products like glyoxylic acid, the use of this compound in conjunction with techniques sensitive to surface species could provide further details on the role of proton/deuteron (B1233211) transfer in the electrochemical reaction mechanism.
Isotopic Tracers in Complex Systems: Deuterated compounds, including acids, serve as stable, non-radioactive tracers to follow the path of molecules in complex chemical or biological systems. nih.govgwadi.org For example, deuterated tracers can be tracked using mass spectrometry or NMR to elucidate metabolic pathways or to quantify the incorporation of molecules into larger structures. nih.govosti.gov
By leveraging the predictable effects of isotopic substitution, this compound provides a molecular-level probe that is essential for building and verifying models of fundamental chemical reactions. cymitquimica.com
Potential for Sustainable Chemical Synthesis and Catalysis using Deuterated Compounds
The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, including the production and use of isotopically labeled compounds. adesisinc.com The development of sustainable and efficient methods for deuteration is crucial for reducing the environmental impact and cost associated with these valuable molecules. nih.gov this compound and other deuterated compounds are at the forefront of this shift towards more sustainable chemical practices.
Key directions in sustainable synthesis and catalysis include:
Atom Economy and Reduced Waste: Modern synthetic methods for deuteration focus on high atom economy, minimizing waste by incorporating the deuterium atom from its source into the target molecule with high efficiency. researchgate.net Multicomponent reactions (MCRs), for example, offer a convergent approach that can build complex labeled molecules quickly and reduce waste streams. researchgate.net
Use of Benign Solvents and Deuterium Sources: A major goal is to move away from hazardous solvents and reagents. Many modern deuteration protocols are being developed to use D2O (heavy water) as the deuterium source, which is abundant, inexpensive, and environmentally benign. thieme-connect.comchinesechemsoc.org
Energy-Efficient Catalysis: Photocatalysis and electrocatalysis represent energy-efficient strategies for driving deuteration reactions. researchgate.netchinesechemsoc.org These methods often operate under mild conditions (room temperature and pressure), reducing the energy consumption associated with traditional thermal methods. researchgate.net Synergistic photoredox and HAT catalysis, for instance, allows for precise deuteration of carboxylic acids under very mild conditions. researchgate.net
Flow Chemistry for Greener Processes: Continuous flow chemistry is a key enabling technology for sustainable synthesis. researchgate.netadesisinc.com Flow reactors improve heat and mass transfer, allowing for safer handling of reactive intermediates, higher yields, and easier scalability. This technology is particularly suited for catalytic deuteration reactions, contributing to a more efficient and sustainable production process. researchgate.netnih.gov
Recyclable Catalysts: The development of heterogeneous or immobilized catalysts is a core principle of green chemistry. researchgate.net Using recyclable catalysts, such as metals on a solid support (e.g., Pd/C), simplifies product purification and reduces waste from spent catalysts. chula.ac.th Research is ongoing to develop robust and recyclable catalysts for a wide range of deuteration reactions. researchgate.net
Deuterated Compounds in Sustainable Development: Beyond their synthesis, deuterated materials themselves can contribute to sustainability. For example, deuterated polymers are used to study the degradation pathways of biodegradable materials, which can help in the design of more eco-friendly plastics. resolvemass.ca In organic electronics, replacing C-H bonds with more stable C-D bonds can increase the lifetime and efficiency of devices like OLEDs, reducing waste and resource consumption. scielo.org.mxresearchgate.net
By embracing these green chemistry principles, the synthesis and application of deuterated compounds like this compound can become more sustainable, cost-effective, and environmentally responsible, furthering their role in advancing science and technology. adesisinc.com
Q & A
Q. How is Oxalic Acid-d₂ synthesized, and what methods are used to verify its isotopic purity?
Oxalic Acid-d₂ (deuterated oxalic acid) is synthesized via isotopic exchange or deuteration of oxalic acid precursors. Isotopic purity (≥99 atom % D) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals at specific chemical shifts (e.g., 4.8 ppm for H₂O in non-deuterated samples) confirms deuteration. Mass spectrometry (MS) can further validate isotopic enrichment by analyzing the molecular ion peaks (e.g., m/z 92 for C₂D₂O₄ vs. m/z 90 for C₂H₂O₄) .
Q. What are the critical spectroscopic markers for identifying Oxalic Acid-d₂ in experimental workflows?
Q. How does deuteration affect the thermodynamic properties of oxalic acid in calorimetric studies?
Deuteration alters vibrational modes and bond energies, impacting thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS). For example, ΔfH°solid for Oxalic Acid-d₂ may differ from non-deuterated oxalic acid (reported as -818.4 kJ/mol for C₂H₂O₄·2H₂O in NIST data) due to isotopic mass effects. Researchers must recalibrate calorimetric measurements using deuterated standards and account for solvent isotope effects in aqueous systems .
Q. What experimental design considerations are critical for studying Oxalic Acid-d₂ in catalytic degradation reactions?
- Kinetic Analysis : Use a central composite design (CCD) to optimize variables (e.g., temperature, catalyst loading). For example, in nitric acid solutions with Pt/SiO₂ catalysts, reaction order for oxalic acid degradation can be determined via logarithmic plots of rate constants (k₀) vs. initial concentration .
- Isotopic Tracers : Deploy Oxalic Acid-d₂ to track reaction pathways, such as distinguishing between direct oxidation and intermediate radical formation .
Q. How can researchers resolve contradictions in solubility data for Oxalic Acid-d₂ across studies?
Discrepancies often arise from variations in deuteration levels, solvent purity, or temperature. To address this:
- Standardize Protocols : Use NIST-referenced methods for solubility measurements (e.g., gravimetric analysis after controlled evaporation).
- Validate Isotopic Purity : Confirm deuteration via MS/NMR before experiments.
- Report Conditions : Explicitly state temperature, solvent (e.g., D₂O vs. H₂O), and agitation methods .
Methodological Challenges and Solutions
Q. What strategies mitigate interference from Oxalic Acid-d₂ in spectroscopic analyses of complex matrices (e.g., biological samples)?
- Standard Addition Method : Spiking samples with known Oxalic Acid-d₂ concentrations (e.g., 1–100 mM) to quantify recovery rates and correct for matrix effects.
- Principal Component Analysis (PCA) : Use taste sensor arrays or FTIR-PCA to differentiate deuterated oxalic acid from interfering compounds .
Q. How can Oxalic Acid-d₂ be used to study arsenic mobilization mechanisms in environmental systems?
- Tracer Experiments : Introduce Oxalic Acid-d₂ into groundwater models to track ligand-enhanced arsenic release. Monitor isotopic ratios (D/H) in mobilized arsenic complexes using inductively coupled plasma-MS (ICP-MS).
- Microbial Degradation Studies : Compare degradation rates of deuterated vs. non-deuterated oxalic acid to assess microbial pathway specificity .
Data Reproducibility and Documentation
Q. What guidelines ensure reproducibility in studies involving Oxalic Acid-d₂?
- Detailed Experimental Sections : Include deuteration protocols, solvent preparation (e.g., D₂O purity), and instrument calibration data.
- Supporting Information : Provide raw NMR/MS spectra and DOE templates (e.g., Minitab CCD files) in supplementary materials .
Q. How should researchers handle contradictory thermodynamic data for Oxalic Acid-d₂?
Cross-validate results using multiple techniques (e.g., DSC for ΔH, isothermal titration calorimetry for binding constants). Reference NIST’s Critically Evaluated Thermochemical Data and disclose measurement uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
